molecular formula C13H16N2O5S B2882835 1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid CAS No. 923212-38-8

1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2882835
CAS No.: 923212-38-8
M. Wt: 312.34
InChI Key: PREFKDFRNVHQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid is a complex organic compound with the molecular formula C14H18N2O5S It is characterized by the presence of a piperidine ring substituted with a carbamoylbenzenesulfonyl group and a carboxylic acid group

Preparation Methods

The synthesis of 1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the piperidine ring One common method involves the cyclization of appropriate precursors under controlled conditions

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Hydrolysis: The amide and ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding. It serves as a model compound in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The piperidine ring can interact with receptor sites, modulating their function. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

1-(4-Carbamoylbenzenesulfonyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.

Properties

IUPAC Name

1-(4-carbamoylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5S/c14-12(16)9-1-3-11(4-2-9)21(19,20)15-7-5-10(6-8-15)13(17)18/h1-4,10H,5-8H2,(H2,14,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREFKDFRNVHQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.